3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine is a compound that belongs to the class of organic compounds known as indoles. Indoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology. This compound is characterized by the presence of an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Preparation Methods
One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions readily occur on the indole ring due to its electron-rich nature. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens.
Scientific Research Applications
3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine has diverse scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Indole derivatives are used in the production of dyes, fragrances, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing cellular processes such as signal transduction, gene expression, and apoptosis . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
3-(1H-indol-1-yl)-N-methyl-3-phenylpropan-1-amine can be compared with other indole derivatives, such as:
Serotonin: A neurotransmitter with an indole structure, involved in mood regulation.
Tryptophan: An essential amino acid with an indole ring, important for protein synthesis.
Indole-3-acetic acid: A plant hormone derived from tryptophan, involved in plant growth and development. The uniqueness of this compound lies in its specific substitution pattern and the presence of the N-methyl and phenylpropan-1-amine groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2 |
---|---|
Molecular Weight |
264.4 g/mol |
IUPAC Name |
3-indol-1-yl-N-methyl-3-phenylpropan-1-amine |
InChI |
InChI=1S/C18H20N2/c1-19-13-11-18(15-7-3-2-4-8-15)20-14-12-16-9-5-6-10-17(16)20/h2-10,12,14,18-19H,11,13H2,1H3 |
InChI Key |
VDFAJYFMKVKZLC-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(C1=CC=CC=C1)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.